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Compound of Interest

Compound Name: Vulolisib

Cat. No.: B10830835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Vulolisib, a potent and selective

inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. The information presented

herein is intended to inform researchers, scientists, and drug development professionals on the

biochemical and cellular activity of this compound.

Quantitative Data Summary
Vulolisib demonstrates high potency and selectivity for the PI3Kα isoform. The following tables

summarize the available quantitative data regarding its inhibitory activity against Class I PI3K

isoforms and its antiproliferative effects on PI3Kα-mutant cancer cell lines.

Table 1: Biochemical Potency of Vulolisib against Class I PI3K Isoforms

PI3K Isoform IC50 (nM)

PI3Kα 0.2[1]

PI3Kβ 168[1]

PI3Kγ 90[1]

PI3Kδ 49[1]
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IC50 values represent the concentration of Vulolisib required to inhibit 50% of the kinase

activity.

Table 2: Antiproliferative Activity of Vulolisib in PI3Kα-Mutant Cell Lines

Cell Line PIK3CA Mutation IC50 (nM)

HCC1954 H1047R 21[1]

HGC-27 E542K 60[1]

MKN1 E545K 40[1]

IC50 values represent the concentration of Vulolisib required to inhibit cell proliferation by

50%.

Note: Binding affinity (Kd) data for Vulolisib is not currently available in the public domain.

Experimental Protocols
While specific, detailed experimental protocols for the determination of Vulolisib's bioactivity

are not publicly available, this section outlines representative methodologies for biochemical

kinase assays and cellular proliferation assays commonly used in the characterization of PI3K

inhibitors.

Representative Biochemical Kinase Inhibition Assay
(ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the

remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used

in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the

kinase activity.

Materials:
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Purified recombinant PI3K isoforms (α, β, γ, δ)

Vulolisib (or other test inhibitor)

Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

ATP

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

ADP-Glo™ Kinase Assay Kit (Promega)

Microplate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of Vulolisib in the kinase assay buffer.

In a 384-well plate, add the PI3K enzyme, the lipid substrate, and the Vulolisib dilution.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Representative Cellular Antiproliferative Assay
(CellTiter-Glo® Luminescent Cell Viability Assay)
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This assay determines the number of viable cells in culture based on the quantification of ATP,

which indicates the presence of metabolically active cells.

Principle: The "add-mix-measure" format involves adding a single reagent directly to the

cultured cells. This reagent lyses the cells and generates a luminescent signal that is

proportional to the amount of ATP present, which is directly proportional to the number of viable

cells.

Materials:

PIK3CA-mutant cancer cell lines (e.g., HCC1954, HGC-27, MKN1)

Cell culture medium and supplements

Vulolisib (or other test inhibitor)

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Opaque-walled multiwell plates (e.g., 96-well)

Microplate reader capable of luminescence detection

Procedure:

Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to

adhere overnight.

Prepare serial dilutions of Vulolisib in the cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of Vulolisib.

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂

incubator.

Equilibrate the plates to room temperature for approximately 30 minutes.

Add CellTiter-Glo® Reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations
The following diagrams illustrate the PI3K signaling pathway and a general workflow for the

screening of kinase inhibitors.
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Caption: PI3K Signaling Pathway and the inhibitory action of Vulolisib.
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Caption: General workflow for the screening and development of kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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